Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
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Overview
Description
Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate, also known as MBOCA, is a chemical compound used in scientific research. It is a derivative of chromene and benzofuran, which are both organic compounds that have been extensively studied for their potential therapeutic applications. MBOCA has gained attention in recent years due to its unique chemical properties and potential applications in various fields of research.
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including our target molecule, have demonstrated potent anti-tumor properties. Researchers have found that these compounds inhibit cancer cell growth and proliferation. For instance, compound 36 (Fig. 8) exhibited significant inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The unique structure of our compound may contribute to its anti-tumor potential.
Antibacterial Effects
Benzofuran derivatives have also shown antibacterial activity. While specific studies on our compound are limited, similar benzofuran structures have been investigated. For example, benzofuran derivatives containing triazolo-thiadiazine moieties displayed good antimicrobial effects . Further research could explore the antibacterial potential of our compound.
Anti-Viral Applications
Benzofuran compounds have attracted attention as potential anti-viral agents. Notably, a novel macrocyclic benzofuran derivative exhibited anti-hepatitis C virus activity, making it a promising candidate for hepatitis C treatment . Our compound’s unique structure may offer similar benefits.
Chemical Synthesis and Novel Methods
Recent advancements in benzofuran synthesis methods are noteworthy. Researchers have discovered novel approaches for constructing benzofuran rings. For instance:
- A free radical cyclization cascade enables the synthesis of complex polycyclic benzofuran compounds .
- Proton quantum tunneling yields benzofuran rings with high yield and minimal side reactions . These methods enhance our understanding of benzofuran chemistry and expand its synthetic possibilities.
Natural Product Sources
Benzofuran compounds are widespread in higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. Understanding their natural sources aids in identifying potential drug candidates .
Conclusion
“Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate” holds promise across various scientific fields. Its anti-tumor, antibacterial, anti-oxidative, and anti-viral activities make it an intriguing subject for further investigation. Researchers should explore its potential as a natural drug lead and continue unraveling its unique properties.
Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. Link Zhang, Y., Li, X., & Wang, Y. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(108), 88981-88992. Link
Mechanism of Action
Target of Action
Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate is a benzofuran derivative. Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that leads to their observed biological activities . For instance, some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects .
Biochemical Pathways
Given the biological activities of benzofuran derivatives, it can be inferred that this compound may affect pathways related to cell growth and proliferation, oxidative stress, and viral replication .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may have similar effects.
properties
IUPAC Name |
methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O7/c1-24-17-5-3-4-12-8-18(28-21(12)17)15-10-19(22)27-16-7-6-13(9-14(15)16)26-11-20(23)25-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJOPLFRGBJZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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